3-(4-bromophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 2-thiophenecarboxylate

Description

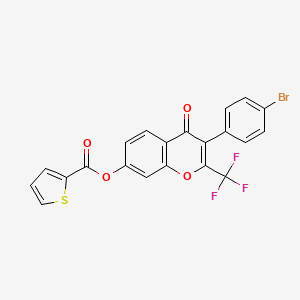

3-(4-Bromophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 2-thiophenecarboxylate is a synthetic chromenone derivative characterized by a trifluoromethyl (-CF₃) group at position 2, a 4-bromophenyl substituent at position 3, and a 2-thiophenecarboxylate ester at position 7 of the chromen-4-one core. The thiophenecarboxylate moiety may improve solubility and modulate biological activity through π-π stacking interactions .

Properties

Molecular Formula |

C21H10BrF3O4S |

|---|---|

Molecular Weight |

495.3 g/mol |

IUPAC Name |

[3-(4-bromophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] thiophene-2-carboxylate |

InChI |

InChI=1S/C21H10BrF3O4S/c22-12-5-3-11(4-6-12)17-18(26)14-8-7-13(28-20(27)16-2-1-9-30-16)10-15(14)29-19(17)21(23,24)25/h1-10H |

InChI Key |

NOWLJZACYUGKAJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=C(O3)C(F)(F)F)C4=CC=C(C=C4)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling reactions, which are widely applied for carbon–carbon bond formation . The reaction conditions for these couplings are generally mild and tolerant of various functional groups.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 2-thiophenecarboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while substitution could introduce new functional groups in place of the bromine atom.

Scientific Research Applications

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a candidate for drug discovery and development.

Medicine: The compound’s potential biological activity could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.

Industry: It may be used in the production of specialty chemicals, polymers, and other advanced materials.

Mechanism of Action

The mechanism by which 3-(4-bromophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 2-thiophenecarboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression regulation, or metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is part of a broader family of chromenone derivatives with structural modifications at positions 3 and 5. Below is a systematic comparison with key analogs:

Structural Analogues and Substituent Effects

*Calculated based on molecular formula.

Crystallographic and Computational Insights

- Crystal Packing : The trifluoromethyl group induces steric hindrance, affecting molecular packing. For instance, 3-(4-chlorophenyl) analogs form tighter π-stacking interactions compared to bromophenyl derivatives due to smaller Cl atoms .

Biological Activity

The compound 3-(4-bromophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 2-thiophenecarboxylate is a member of the chromenone family, which has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , indicating a complex structure that includes a bromophenyl group, a trifluoromethyl group, and a thiophenecarboxylate moiety. Its unique structure suggests potential interactions with various biological targets.

Antioxidant Activity

Research indicates that chromenone derivatives exhibit significant antioxidant properties. The presence of electron-withdrawing groups like trifluoromethyl enhances the stability of the radical species formed during oxidative stress, making them effective in scavenging free radicals.

Enzyme Inhibition

Studies have shown that similar chromenone compounds can inhibit key enzymes involved in metabolic pathways:

- Acetylcholinesterase (AChE) : Compounds with structural similarities have demonstrated inhibitory effects on AChE, which is crucial in neurotransmission. For instance, derivatives with halogen substitutions have shown IC50 values ranging from 10 to 20 μM against AChE .

- Cyclooxygenase (COX) : The anti-inflammatory potential of chromenones has been linked to their ability to inhibit COX enzymes, thereby reducing the production of pro-inflammatory mediators.

Antimicrobial Activity

Chromene derivatives have been evaluated for their antimicrobial properties. The incorporation of bromine and trifluoromethyl groups enhances the lipophilicity and membrane permeability of these compounds, leading to increased antimicrobial efficacy against various bacterial strains.

The proposed mechanism of action involves:

- Binding to Enzymes : The compound may interact with active sites of enzymes like AChE and COX, leading to inhibition.

- Radical Scavenging : The electron-rich chromenone core can donate electrons to free radicals, neutralizing them.

- Modulation of Signaling Pathways : By influencing various signaling pathways, the compound may exert anti-inflammatory effects.

Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.